molecular formula C7H7BrN2O B14837092 1-(4-Amino-5-bromopyridin-3-YL)ethanone

1-(4-Amino-5-bromopyridin-3-YL)ethanone

Cat. No.: B14837092
M. Wt: 215.05 g/mol
InChI Key: FBQGWXVZVSQQFS-UHFFFAOYSA-N
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Description

1-(4-Amino-5-bromopyridin-3-YL)ethanone is an organic compound with the molecular formula C7H7BrN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both amino and bromo substituents on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Amino-5-bromopyridin-3-YL)ethanone can be synthesized through several methods. One common approach involves the bromination of 4-amino-3-pyridyl ethanone. The reaction typically uses bromine or a bromine source in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-5-bromopyridin-3-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Amino-5-bromopyridin-3-YL)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4-Amino-5-bromopyridin-3-YL)ethanone exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of the amino and bromo groups allows for various interactions at the molecular level, influencing pathways and molecular targets .

Comparison with Similar Compounds

  • 1-(4-Bromo-5-aminopyridin-3-YL)ethanone
  • 1-(4-Amino-3-bromopyridin-5-YL)ethanone
  • 1-(4-Amino-5-chloropyridin-3-YL)ethanone

Uniqueness: 1-(4-Amino-5-bromopyridin-3-YL)ethanone is unique due to the specific positioning of the amino and bromo groups on the pyridine ring. This configuration allows for distinct reactivity and interaction profiles compared to its analogs.

Properties

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

1-(4-amino-5-bromopyridin-3-yl)ethanone

InChI

InChI=1S/C7H7BrN2O/c1-4(11)5-2-10-3-6(8)7(5)9/h2-3H,1H3,(H2,9,10)

InChI Key

FBQGWXVZVSQQFS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=CC(=C1N)Br

Origin of Product

United States

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